
Dipropan-2-yl (pentafluorophenyl)boronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropan-2-yl (pentafluorophenyl)boronate is an organoboron compound characterized by the presence of a boronate ester group attached to a pentafluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropan-2-yl (pentafluorophenyl)boronate can be synthesized through several methods. One common approach involves the reaction of pentafluorophenylboronic acid with isopropanol in the presence of a dehydrating agent such as anhydrous magnesium sulfate. The reaction typically proceeds under mild conditions, yielding the desired boronate ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl (pentafluorophenyl)boronate undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boronate ester to borane derivatives.
Substitution: The pentafluorophenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong electrophiles like nitronium ions.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Substituted pentafluorophenyl compounds.
Scientific Research Applications
Dipropan-2-yl (pentafluorophenyl)boronate has several scientific research applications:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions for the formation of carbon-carbon bonds.
Medicine: Explored for its potential in developing new pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of dipropan-2-yl (pentafluorophenyl)boronate involves its ability to form stable complexes with various substrates. The boronate ester group can interact with nucleophiles, facilitating reactions such as cross-coupling and substitution. The pentafluorophenyl ring enhances the compound’s reactivity by stabilizing intermediates through electron-withdrawing effects .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the pentafluorophenyl group.
Pinacolborane: Contains a boronate ester group but with different substituents.
Tris(pentafluorophenyl)borane: Contains three pentafluorophenyl groups attached to boron.
Uniqueness
Dipropan-2-yl (pentafluorophenyl)boronate is unique due to the combination of the boronate ester group and the pentafluorophenyl ring. This combination imparts distinct reactivity and stability, making it valuable in various chemical transformations and applications .
Properties
CAS No. |
267006-38-2 |
|---|---|
Molecular Formula |
C12H14BF5O2 |
Molecular Weight |
296.04 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)-di(propan-2-yloxy)borane |
InChI |
InChI=1S/C12H14BF5O2/c1-5(2)19-13(20-6(3)4)7-8(14)10(16)12(18)11(17)9(7)15/h5-6H,1-4H3 |
InChI Key |
DEMAYXBBHNHINF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C(=C1F)F)F)F)F)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol](/img/structure/B14241632.png)
![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxamide](/img/structure/B14241634.png)
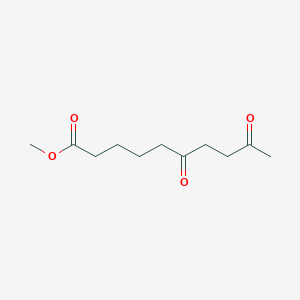
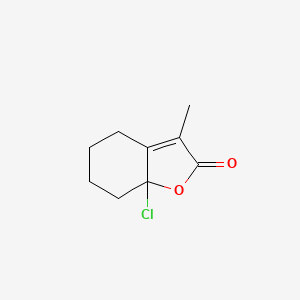
![Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14241654.png)
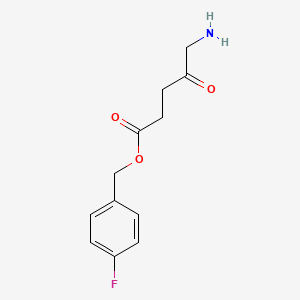
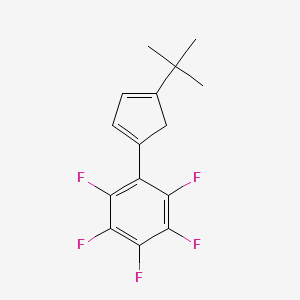
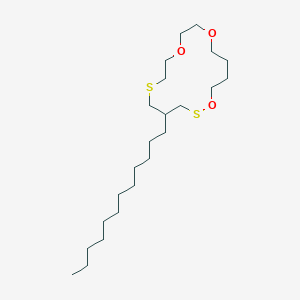
![[(Pent-2-en-1-yl)oxy]acetic acid](/img/structure/B14241692.png)
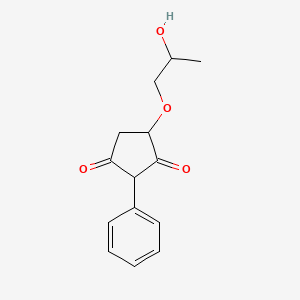
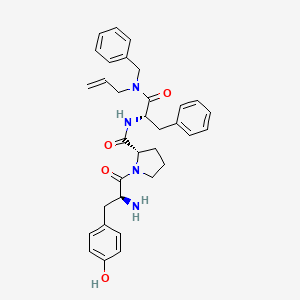

![(2Z)-4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-N-hydroxybutan-2-imine](/img/structure/B14241710.png)

